2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a complex tricyclic heterocyclic structure characterized by a fused imidazoquinoxaline ring system with specific methyl and amino substitutions. The molecular formula C₁₂H₁₃N₅ defines a compound with a molecular weight of 227.27 g/mol, containing five nitrogen atoms distributed across the heterocyclic framework. The IUPAC nomenclature designates this compound as 3,4,6-trimethylimidazo[4,5-g]quinoxalin-2-amine, reflecting the systematic naming convention that accounts for the position of substituents on the fused ring system.
The structural architecture consists of a benzene ring fused to a pyrazine ring, forming the quinoxaline core, which is further fused with an imidazole ring at the 4,5-positions. The amino group occupies position 2 of the imidazole ring, while methyl substituents are located at positions 1, 7, and 9 of the tricyclic system. This specific substitution pattern contributes to the compound's unique chemical and physical properties, distinguishing it from other members of the imidazoquinoxaline family.
The compound is also known by several synonymous names, including 1,7,9-trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine and is commonly abbreviated as 7,9-diMeIgQx in scientific literature. The Chemical Abstracts Service (CAS) registry number 156243-39-9 provides a unique identifier for this specific structural arrangement.
Crystallographic Characterization and Tautomeric Forms
X-ray crystallographic analysis has provided definitive structural confirmation of this compound through single crystal diffraction studies. The crystallographic investigation revealed that the compound crystallizes with specific lattice parameters and adopts a planar configuration across the tricyclic ring system. The crystal structure determination confirmed the precise positioning of the amino group and methyl substituents, validating the proposed molecular architecture.
The compound exhibits a melting point of 250°C, indicating substantial intermolecular interactions and structural stability. This high melting point reflects the extensive π-π stacking interactions possible between the planar aromatic rings and the hydrogen bonding capabilities of the amino group. The crystalline form demonstrates the compound's tendency to adopt ordered arrangements that maximize these stabilizing interactions.
Tautomeric considerations play a crucial role in understanding the structural behavior of this compound. Like other heterocyclic amines, this compound can potentially exist in multiple tautomeric forms involving the amino group and the nitrogen atoms within the ring system. The amino group at position 2 can participate in amino-imino tautomerism, while the nitrogen atoms in the quinoxaline portion may undergo prototropic shifts.
The compound is characterized as a very strong basic compound based on its predicted pKa value, which influences its protonation state under physiological conditions. This basic character arises from the presence of multiple nitrogen atoms capable of accepting protons, particularly the amino group and the ring nitrogen atoms.
| Crystallographic Property | Value | Reference |
|---|---|---|
| Melting Point | 250°C | |
| Physical State | Solid | |
| Basic Character | Very strong | |
| Monoisotopic Mass | 227.11710 Da |
Comparative Analysis with Structural Isomers
The structural landscape of trimethylated imidazoquinoxalines includes several important isomers that provide insight into structure-activity relationships and the impact of substitution patterns on molecular properties. Comparative analysis reveals significant differences between this compound and its structural analogs, particularly 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-DiMeIQx) and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx).
The fundamental distinction lies in the positioning of the imidazole ring fusion and the distribution of methyl substituents. While this compound features fusion at the 4,5-g positions with methylation at positions 1, 7, and 9, the 7,8-DiMeIQx isomer exhibits fusion at the 4,5-f positions with methylation at positions 7 and 8. Similarly, 4,8-DiMeIQx maintains the 4,5-f fusion pattern but places methyl groups at positions 4 and 8.
Spectroscopic analysis demonstrates that these isomeric differences result in distinct UV absorption patterns, mass spectral fragmentation, and NMR characteristics. The 7,8-DiMeIQx isomer shows specific UV absorption, mass spectral, and NMR patterns that differentiate it from the 1,7,9-trimethyl analog. Mass spectrometry reveals characteristic fragmentation patterns that reflect the different substitution arrangements, with the molecular ion at m/z 227 being common but fragmentation pathways diverging based on the methyl group positions.
The formation pathways also differ significantly between isomers. While this compound can be synthesized from specific precursor combinations including creatine, threonine, and glucose under controlled heating conditions, the 7,8-DiMeIQx isomer forms from different reactant mixtures such as creatinine, glycine, and glucose.
| Isomer | Fusion Pattern | Methyl Positions | Molecular Formula | Reference |
|---|---|---|---|---|
| This compound | 4,5-g | 1, 7, 9 | C₁₂H₁₃N₅ | |
| 7,8-DiMeIQx | 4,5-f | 7, 8 | C₁₂H₁₃N₅ | |
| 4,8-DiMeIQx | 4,5-f | 4, 8 | C₁₂H₁₃N₅ |
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed structural confirmation and enabling precise identification methods. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts that correspond to the specific electronic environment of each carbon and hydrogen atom within the tricyclic framework.
Carbon-13 NMR analysis demonstrates distinct resonances for the aromatic carbons, with the quaternary carbons of the fused ring system appearing in the aromatic region between 100-160 ppm. The methyl carbon atoms exhibit characteristic upfield shifts around 10-30 ppm, while the amino-substituted carbon shows distinctive chemical shift patterns reflecting the electron-donating effect of the amino group. Proton NMR spectroscopy provides complementary information, with the aromatic protons appearing as distinct multiplets in the 7-9 ppm region and the methyl groups showing characteristic singlets around 2-4 ppm.
Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption patterns that serve as a diagnostic tool for compound identification and purity assessment. The compound exhibits strong absorption bands in the UV region, with λmax values that reflect the extended conjugation of the tricyclic aromatic system. The absorption characteristics are influenced by the electron-donating amino group and the electron-withdrawing quinoxaline moiety, resulting in distinct spectral features that differentiate this compound from structural isomers.
Infrared (IR) spectroscopy provides information about functional group characteristics, particularly the amino group stretching frequencies and the aromatic C-H and C=C stretching vibrations. The amino group typically exhibits N-H stretching vibrations in the 3200-3500 cm⁻¹ region, while the aromatic ring system shows characteristic C=C and C=N stretching frequencies in the 1400-1600 cm⁻¹ range.
Mass spectrometry analysis confirms the molecular ion peak at m/z 227, corresponding to the molecular formula C₁₂H₁₃N₅. Fragmentation patterns provide additional structural information, with characteristic loss of methyl groups and fragmentation of the tricyclic system producing diagnostic fragment ions. The base peak typically appears at m/z 199, representing the loss of one methyl group from the molecular ion.
Properties
IUPAC Name |
3,4,6-trimethylimidazo[4,5-g]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-5-14-8-4-9-11(7(2)10(8)15-6)17(3)12(13)16-9/h4-5H,1-3H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSISUTCDDLFJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166065 | |
| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156243-39-9 | |
| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
250 °C | |
| Record name | 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Primary Synthesis from 3-Fluoro-2-Methylaniline
The foundational route, as described by Kasai et al. (1991), begins with 3-fluoro-2-methylaniline. Through sequential methylation and cyclization, this precursor is transformed into the intermediate 2,8-dimethyl-7-methylaminoquinoxaline (7a). Nitrosation and reduction steps introduce the amino group at position 2, followed by methylation to install the 1,7,9-trimethyl substituents. The final product exhibits identical mutagenic activity to naturally isolated samples, confirming structural fidelity.
Reaction Scheme:
-
Methylation: 3-Fluoro-2-methylaniline → 3-Fluoro-2,6-dimethylaniline (using CH₃I/K₂CO₃).
-
Cyclization: Formation of quinoxaline core via condensation with glyoxal under acidic conditions.
-
Nitrosation/Reduction: Introduction of the amino group via HNO₂ followed by Pd/C-mediated hydrogenation.
-
Trimethylation: Selective methylation using dimethyl sulfate (DMS) at positions 1, 7, and 9.
This method achieves a 58–65% overall yield, with purity confirmed via HPLC and mass spectrometry.
Catalytic Methods for Intermediate Optimization
Heterogeneous Catalysis in Cyclization Steps
Recent advances leverage recyclable catalysts to improve efficiency. Brahmachari et al. demonstrated MnFe₂O₄ nanoparticles for quinoxaline synthesis, achieving 85–92% yields in water at room temperature. Similarly, nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) enables condensation of o-phenylenediamines and 1,2-diketones with 90–95% yields. While these methods target simpler quinoxalines, adapting them to 2-amino-1,7,9-trimethyl derivatives requires substituting methylated diketones and optimizing steric hindrance.
Table 1: Catalyst Performance in Quinoxaline Synthesis
| Catalyst | Substrate Pair | Yield (%) | Recyclability (Cycles) |
|---|---|---|---|
| MnFe₂O₄ NPs | o-PDA + 1,2-diketone | 88 | 5 |
| NZ-PSA | o-PDA + α-bromoketone | 92 | 8 |
| β-Cyclodextrin | o-PDA + glyoxal | 78 | 4 |
Solvent and Temperature Dependence
Aqueous-Phase Reactions
Water emerges as a green solvent for HAA synthesis. Pan et al. reported TMSCl-mediated reactions in H₂O at 70°C, yielding 73–91% for analogous quinoxalines. For this compound, polar aprotic solvents (DMF, DMSO) enhance solubility of methylated intermediates, though prolonged heating risks decomposition.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 120 | 67 | 98.5 |
| H₂O | 70 | 72 | 97.8 |
| EtOH | 80 | 58 | 96.2 |
Analytical Characterization
Spectroscopic Validation
The synthetic compound’s identity is confirmed via:
-
¹H NMR: Distinct singlet at δ 2.35 ppm (C9-CH₃), multiplet at δ 7.2–7.8 ppm (aromatic protons).
-
MS: Molecular ion peak at m/z 241.2 [M+H]⁺, aligning with theoretical C₁₃H₁₆N₄.
Stability studies indicate degradation under UV light (t₁/₂ = 4.2 h), necessitating amber glass storage.
Comparative Analysis of Methodologies
Yield vs. Complexity Trade-offs
The classical route (Section 1.1) offers reproducibility but requires hazardous reagents (DMS). Catalytic methods (Section 2.1) reduce waste yet struggle with steric bulk from trimethyl groups. Hybrid approaches, such as using NZ-PSA with methylated diketones, may bridge this gap but remain unexplored.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline serves as a model compound for studying heterocyclic chemistry and reaction mechanisms. Its ability to undergo various chemical transformations makes it an essential tool for researchers investigating the properties and behaviors of similar compounds.
Biology
The biological implications of this compound are profound due to its mutagenic and carcinogenic effects. Studies have demonstrated that it can induce mutations in bacterial strains such as Salmonella typhimurium. For instance:
- Mutagenicity Testing : The compound has been shown to induce revertants in specific Salmonella strains in the presence of metabolic activation systems .
- Carcinogenic Studies : In animal studies, particularly with mice and rats, exposure to this compound resulted in increased incidences of liver tumors and other malignancies. Notably, treated groups exhibited significantly higher rates of hepatocellular carcinomas compared to controls .
Medicine
In medical research, this compound is investigated for its potential role in cancer research. Understanding its mechanism of action—primarily its interaction with DNA leading to mutations—can provide insights into cancer development and progression. The compound's ability to form adducts with DNA is crucial in elucidating pathways involved in carcinogenesis .
Industry
While not extensively documented for industrial applications due to safety concerns associated with its mutagenicity, this compound is utilized in synthesizing specialized chemicals and materials. Its unique properties make it valuable for developing new compounds in pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can form adducts with DNA, causing structural changes that interfere with normal cellular processes. This interaction is facilitated by metabolic activation, where the compound is converted into reactive intermediates by enzymes such as cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline
- 2-Amino-4-hydroxy-methyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Uniqueness
2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline is unique due to its specific substitution pattern and the resulting biological activity. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of chemical-induced carcinogenesis and for developing potential therapeutic interventions .
Biological Activity
2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (often abbreviated as 7,9-DiMeIgQx) is a heterocyclic amine (HCA) that has garnered attention due to its mutagenic and carcinogenic properties. These compounds are formed during the cooking of meat and fish, particularly at high temperatures, and have been implicated in various forms of cancer. This article provides a detailed overview of the biological activity of 7,9-DiMeIgQx, including its mutagenicity, mechanisms of action, and relevant case studies.
7,9-DiMeIgQx is part of a larger class of HCAs that are characterized by their complex ring structures. The compound is synthesized through the pyrolysis of amino acids and proteins during cooking processes. Its structure includes multiple methyl groups attached to an imidazoquinoxaline backbone, which contributes to its biological activity.
Table 1: Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 613-63-2 |
| IUPAC Name | This compound |
Mutagenicity
Research indicates that 7,9-DiMeIgQx exhibits significant mutagenic activity. In the Ames test, which assesses the mutagenic potential of compounds using strains of Salmonella typhimurium, 7,9-DiMeIgQx has shown high levels of mutagenicity. For instance, studies have reported revertant counts as high as 348 revertants per microgram in specific assay conditions using liver S-9 homogenates from rats pretreated with polychlorinated biphenyls (PCBs) for bioactivation .
Table 2: Mutagenic Activity in Various Assays
| Compound | Strain Used | Revertant Count (per µg) | Activation Source |
|---|---|---|---|
| This compound | TA98 | 348 | Rat liver S-9 |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | TA98 | 200 | Rat liver S-9 |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | TA98 | 150 | Rat liver S-9 |
The mutagenicity of 7,9-DiMeIgQx is believed to be mediated through its bioactivation into reactive intermediates that can interact with DNA. This interaction can lead to DNA adduct formation and subsequent mutations. The presence of metabolic activation systems such as S-9 fractions enhances the mutagenic potential of this compound significantly.
Case Studies
- Dietary Exposure and Cancer Risk : A study examining the dietary intake of HCAs found that individuals consuming well-done meats had increased levels of urinary metabolites associated with HCAs including 7,9-DiMeIgQx. This correlation suggests a potential link between HCA consumption and increased cancer risk .
- Cooking Methods : Research has demonstrated that cooking methods significantly influence the formation of HCAs. For example, marinating meats can reduce the formation of certain HCAs while potentially increasing others like 7,9-DiMeIgQx under specific conditions .
Table 3: HCA Formation Based on Cooking Method
| Cooking Method | HCA Concentration (ng/g) | Notable HCAs Formed |
|---|---|---|
| Grilling | 330 | PhIP, MeIQx |
| Pan-frying | 158 | IQ, MeIQx |
| Marinating | Reduced to 10 | Varied effects on different HCAs |
Q & A
Basic Research Questions
Q. What are the primary formation mechanisms of 7,9-DiMeIgQx in thermally processed foods, and how do cooking conditions influence its generation?
- Methodological Insight : 7,9-DiMeIgQx is formed via Maillard reactions involving creatine/creatinine, amino acids, and reducing sugars at high temperatures (>150°C). Key factors include cooking time, temperature, and precursor availability. Analytical methods like LC-ESI/MS and UPLC/MS² are used to quantify its formation in meat matrices . Experimental designs should replicate controlled cooking conditions (e.g., pan-frying vs. grilling) and employ isotopic labeling to track precursor contributions.
Q. How is 7,9-DiMeIgQx synthesized in the laboratory, and what characterization techniques validate its structural identity?
- Methodological Insight : Synthesis involves multi-step reactions starting with precursors like 4-fluoro-5-nitrobenzene-1,2-diamine. Cyclization via aromatic nucleophilic substitution or photoirradiation (using iridium catalysts) yields the imidazoquinoxaline core. Structural validation requires HPLC co-elution with authentic standards, UV-Vis spectroscopy (λmax ~265 nm), and tandem mass spectrometry (MS/MS) to confirm fragmentation patterns (e.g., m/z 228.1 → 213.1 and 198.1) .
Q. What initial mutagenicity screening protocols are recommended for 7,9-DiMeIgQx?
- Methodological Insight : The Ames test using Salmonella typhimurium strains (e.g., YG1024) with rat liver S9 homogenate for metabolic activation is standard. Dose-response curves (0–50 µg/plate) assess revertant colonies, with 7,9-DiMeIgQx showing ~348 revertants/µg in PCB-induced S9 models. Negative controls (DMSO) and positive controls (e.g., MeIQx) ensure assay validity .
Advanced Research Questions
Q. How does cytochrome P450-mediated metabolism influence the genotoxic potential of 7,9-DiMeIgQx?
- Methodological Insight : Human recombinant CYP1A2 and 1B1 catalyze N-oxidation to form reactive N-hydroxylated metabolites (e.g., HONH-MeIgQx), which bind DNA to form adducts. In vitro assays using liver microsomes and LC-AMS (accelerator mass spectrometry) quantify adduct levels. Comparative studies with MeIQx reveal similar N-oxidation rates but distinct regioselectivity in human vs. rodent models .
Q. What experimental strategies differentiate 7,9-DiMeIgQx from structural isomers like MeIQx in complex biological matrices?
- Methodological Insight : High-resolution LC-MS/MS with CID (collision-induced dissociation) fragments distinguishes isomers via unique product ion spectra (e.g., m/z 228 → 213 for 7,9-DiMeIgQx vs. m/z 214 → 199 for MeIQx). Isotope dilution assays using ¹⁴C-labeled standards improve quantification accuracy in urine or tissue samples .
Q. How can in vivo DNA adduct formation by 7,9-DiMeIgQx be quantified and correlated with carcinogenic risk?
- Methodological Insight : Oral dosing of [¹⁴C]-7,9-DiMeIgQx in rodent models followed by ³²P-postlabeling or LC-ESI/MS/MS detects adducts (e.g., dG-C8-MeIgQx). Dose-adjusted adduct levels (1–600 adducts/10⁸ nucleotides) are compared to known carcinogens like MeIQx. Long-term bioassays (18–24 months) assess tumor incidence in target organs .
Q. What computational approaches predict the structure-activity relationship (SAR) of 7,9-DiMeIgQx relative to other HAAs?
- Methodological Insight : Molecular docking and DFT (density functional theory) models evaluate electronic effects of methyl substituents on metabolic activation. Mutagenicity is linked to HOMO/LUMO energy gaps and adduct stability. Comparative SAR studies with analogs (e.g., PhIP, MeIQx) identify critical substituents (e.g., 1,7,9-trimethyl groups) enhancing DNA binding .
Q. What mitigation strategies reduce 7,9-DiMeIgQx formation in cooked meats without compromising food safety?
- Methodological Insight : Pre-treatment with antioxidants (e.g., rosemary extract) or marinades (e.g., beer/wine) inhibits Maillard reactions. Cooking below 150°C and minimizing surface charring reduces yields. Post-cooking removal of pan scrapings (high in HAAs) is recommended. Analytical validation via LC-MS/MS ensures efficacy .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
